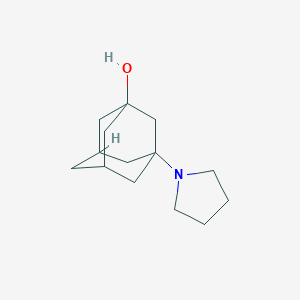![molecular formula C22H23N3O7S B14973004 Ethyl 5-(N-(6-methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfamoyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B14973004.png)
Ethyl 5-(N-(6-methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfamoyl)-3-methylbenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-[(6-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that features a benzodiazole and benzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(6-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole and benzofuran rings, followed by their functionalization and coupling.
Formation of Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzofuran Ring: This involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-[(6-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
ETHYL 5-[(6-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of ETHYL 5-[(6-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole and benzofuran moieties may play a role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodiazole Derivatives: Compounds such as 2-aminobenzimidazole share structural similarities and may have comparable biological activities.
Benzofuran Derivatives: Compounds like 2-ethylbenzofuran also share structural features and may exhibit similar reactivity.
Uniqueness
ETHYL 5-[(6-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE is unique due to the combination of benzodiazole and benzofuran moieties in a single molecule, along with the presence of sulfonamide and ester functional groups. This unique structure may confer specific properties and reactivity that are not observed in simpler analogs.
Propriétés
Formule moléculaire |
C22H23N3O7S |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
ethyl 5-[(6-methoxy-1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C22H23N3O7S/c1-6-31-21(26)20-12(2)14-9-13(7-8-18(14)32-20)33(28,29)23-15-10-16-17(11-19(15)30-5)25(4)22(27)24(16)3/h7-11,23H,6H2,1-5H3 |
Clé InChI |
QRJZECQRTHSKLW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3OC)N(C(=O)N4C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzyl-2-(2-oxo-4-phenyl-2,3-dihydro-benzo[b][1,4]diazepin-1-yl)-acetamide](/img/structure/B14972942.png)
![N-methyl-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14972943.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14972951.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14972957.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B14972959.png)
![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B14972965.png)
![4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14972972.png)

![N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B14972985.png)
![3-(1,3-benzodioxol-5-yl)-5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole](/img/structure/B14973015.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B14973018.png)
![2-(3,4-Dimethoxybenzenesulfonyl)-5,7-bis(propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[3,4-D]pyrimidine-4,6-dione](/img/structure/B14973024.png)
